d,l-Isopodophyllotoxone
Overview
Description
d,l-Isopodophyllotoxone: is a natural product molecule that has been studied extensively in the scientific community due to its promising biological activities. It belongs to the class of aryltetralin lignans, which are secondary metabolites found in plants. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : d,l-Isopodophyllotoxone can be synthesized from podophyllotoxin through oxidation reactions. One method involves the use of methylrhenium trioxide (MTO) as a catalyst for the oxidation of podophyllotoxin . Another method involves the stereoselective synthesis from O-(t-butyldimethylsilyl) cyanohydrins .
Industrial Production Methods: : Industrial production of this compound typically involves the extraction of podophyllotoxin from plant sources, followed by chemical modification to obtain the desired compound. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: : d,l-Isopodophyllotoxone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Methylrhenium trioxide (MTO) is commonly used as a catalyst for the oxidation of podophyllotoxin to this compound.
Reduction: Reduction reactions can be carried out using standard reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve the use of nucleophiles under basic conditions.
Major Products: : The major products formed from these reactions include various derivatives of this compound, which can be further modified for specific applications .
Scientific Research Applications
d,l-Isopodophyllotoxone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive lignans and related compounds.
Biology: Studies have shown its potential as an anticancer agent due to its ability to inhibit cell division and induce apoptosis in cancer cells.
Medicine: It is being investigated for its antiviral properties, particularly against viruses that cause diseases such as HPV.
Industry: this compound and its derivatives are used in the development of pharmaceuticals and other therapeutic agents.
Mechanism of Action
The mechanism of action of d,l-Isopodophyllotoxone involves the destabilization of microtubules by binding to tubulin, thereby preventing cell division. This antimitotic activity is similar to that of its parent compound, podophyllotoxin . Additionally, some derivatives of this compound exhibit binding activity to the enzyme topoisomerase II (Topo II), which is crucial for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
Podophyllotoxin: The parent compound from which d,l-Isopodophyllotoxone is derived.
Picropodophyllone: Another aryltetralin lignan with similar biological activities but different stereochemistry.
Aristologone: A related compound with similar structural features and biological activities.
Uniqueness: : this compound is unique due to its specific stereochemistry and the range of biological activities it exhibits. Its ability to undergo various chemical modifications makes it a versatile compound for scientific research and industrial applications .
Properties
IUPAC Name |
9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-19H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCQYPPCSYRZOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00314452 | |
Record name | d,l-Isopodophyllotoxone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00314452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64550-42-1, 477-49-6 | |
Record name | d,l-Isopodophyllotoxone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | d,l-Isopodophyllotoxone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00314452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [5aR-(5aα,8aβ,9α)]-5a,6,8a,9-Tetrahydro-9-(3,4,5-trimethoxyphenyl)-furo[3â??,4â??:6,7]naphtho[2,3-d]-1,3-dioxole-5,8-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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